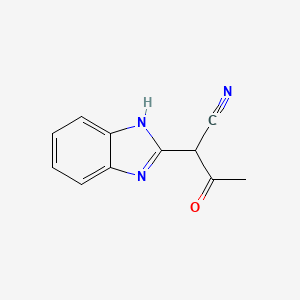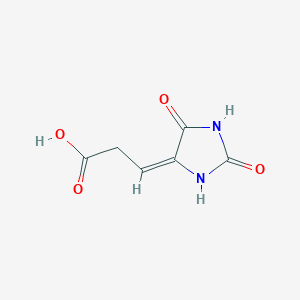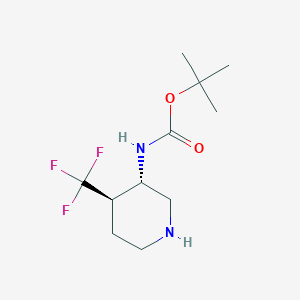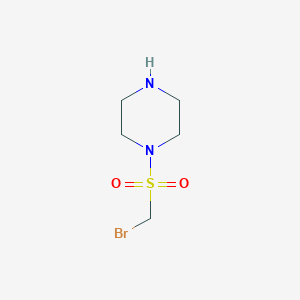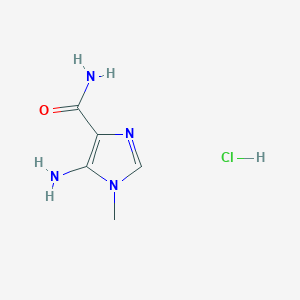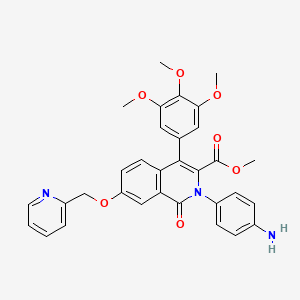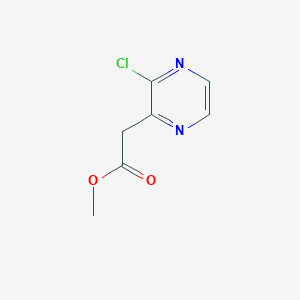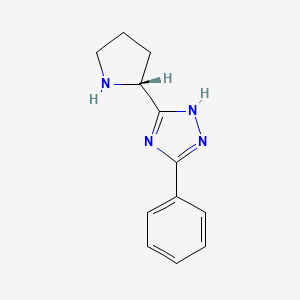
(R)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound, such as the presence of a chiral center and multiple heteroatoms, make it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized to introduce the pyrrolidine and phenyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the triazole and pyrrolidine rings allows for multiple binding interactions, enhancing its efficacy and selectivity.
Comparación Con Compuestos Similares
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities and biological activities.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid have similar triazole rings and exhibit comparable chemical reactivity.
Uniqueness: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is unique due to the combination of the triazole and pyrrolidine rings with a phenyl group, providing a distinct three-dimensional structure
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)/t10-/m1/s1 |
Clave InChI |
QCEJBMDFLLICFF-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=NC(=NN2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


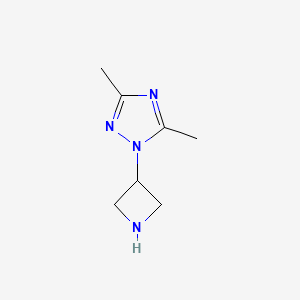
![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)


![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)
